molecular formula C22H21D5N2O4S.HCl B1165062 Diltiazem-d5 HCl

Diltiazem-d5 HCl

カタログ番号: B1165062
分子量: 456.01
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 33286-22-5 (unlabeled)

科学的研究の応用

Mucoadhesive Buccal Film Optimization

A study by Winarti, Laksono, and Kumala Sari (2021) investigated the optimization of Hydroxy Propyl Methyl Cellulose (HPMC) and Carbomer in Diltiazem Hydrochloride (HCl) mucoadhesive buccal film. This approach aimed to improve the bioavailability of Diltiazem HCl, a calcium channel blocker with low bioavailability due to high first-pass metabolism and a short half-life. The research emphasized the importance of contact time with the mucosa and found that the optimized buccal film could enhance Diltiazem HCl's therapeutic effect (Winarti, Laksono, & Kumala Sari, 2021).

Ionic Crystals for Controlled Drug Release

Diniz et al. (2021) explored the development of less soluble and slower dissolving salt/cocrystal forms of Diltiazem with dicarboxylic acids. The study aimed to understand how engineered multicomponent ionic crystals can improve the biopharmaceutical attributes of Diltiazem, a drug known for its short elimination half-life and high solubility. This research contributes to the development of novel modified-release pharmaceutical formulations (Diniz et al., 2021).

Interpenetrating Polymer Network Microcapsules

Kulkarni et al. (2011) examined the entrapment of Diltiazem HCl in interpenetrating polymer network (IPN) microcapsules of gellan gum and egg albumin. This study focused on creating a controlled release application for Diltiazem, addressing the rapid dissolution issue associated with pure drug forms. The IPN microcapsules showed a slower drug release, extending the release period significantly (Kulkarni et al., 2011).

Transdermal Delivery Systems

Parhi and Suresh (2016) developed a Diltiazem HCl matrix film for transdermal delivery, focusing on in-vitro, ex-vivo, and in-vivo methods. The research highlighted the absence of interaction between Diltiazem HCl and selected polymers, ensuring the stability and effectiveness of the transdermal delivery system. This method presents an alternative dosage form for hypertension treatment (Parhi & Suresh, 2016).

Prolonged Release Matrix Tablets

Boyapally, Nukala, and Douroumis (2009) focused on developing controlled release Diltiazem HCl tablets using a coated matrix tablet formulation. The study emphasized the importance of hydrophilic and hydrophobic polymers in controlling drug release rates, offering a prolonged release mechanism for the drug (Boyapally, Nukala, & Douroumis, 2009).

特性

分子式

C22H21D5N2O4S.HCl

分子量

456.01

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。